molecular formula C14H10ClFN2O2 B2954639 2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide CAS No. 2411221-98-0

2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide

Cat. No.: B2954639
CAS No.: 2411221-98-0
M. Wt: 292.69
InChI Key: AECUNOZXRDWHIX-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide is a chemical compound with the molecular formula C14H10ClFN2O2 and a molecular weight of 292.69 g/mol

Preparation Methods

The synthesis of 2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(4-fluorobenzoyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.

Chemical Reactions Analysis

2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide: This compound has a similar structure but contains a nitro group, which can significantly alter its chemical and biological properties.

    2-Chloro-4-fluorobenzoyl chloride: This compound is a precursor in the synthesis of various fluorinated benzoyl derivatives and has different reactivity due to the presence of the chloride group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-8-12(19)18-11-2-1-7-17-13(11)14(20)9-3-5-10(16)6-4-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECUNOZXRDWHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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